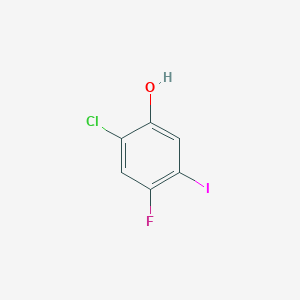

2-Chloro-4-fluoro-5-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAMUYYGGYKGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306770 | |

| Record name | 2-Chloro-4-fluoro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148254-33-5 | |

| Record name | 2-Chloro-4-fluoro-5-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148254-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Fluoro 5 Iodophenol

Precursor Derivatization Strategies for 2-Chloro-4-fluoro-5-iodophenol

The synthesis of a polysubstituted phenol (B47542) such as this compound is not a trivial undertaking and typically involves a carefully planned multi-step sequence. The derivatization of precursors is a critical phase where the foundational aromatic ring is functionalized in a controlled manner to install the desired substituents at specific positions.

Multi-step Synthetic Routes for Halo-substituted Phenols

The construction of complex halo-substituted phenols often relies on multi-step pathways that introduce halogen atoms sequentially onto a simpler aromatic precursor. researchgate.netresearchgate.net A common strategy involves starting with a commercially available substituted phenol and introducing additional functional groups through electrophilic aromatic substitution or other derivatization reactions. oregonstate.edu

For a target molecule like this compound, a logical retrosynthetic analysis might suggest a precursor such as 2-chloro-4-fluorophenol (B157789) or 4-fluoro-5-iodophenol. The synthesis of 2-chloro-4-fluorophenol can be achieved by the direct chlorination of 4-fluorophenol (B42351). google.com Another route involves starting with 4-fluoroanisole, which undergoes nitration, reduction of the nitro group to an amine, a Sandmeyer reaction to introduce the chlorine, and finally, cleavage of the ether to yield the phenol. google.com

A plausible synthetic route to this compound could therefore begin with 4-fluorophenol. The strong activating and ortho-, para- directing effect of the hydroxyl group, coupled with the para- position being blocked by fluorine, would direct chlorination to the ortho-position (C2). Subsequent iodination would then be directed to the remaining activated position, C5.

Alternative strategies might start from a different precursor, such as 3-fluoroaniline. A sequence of halogenation, diazotization, and subsequent conversion of the diazonium group to a hydroxyl group represents another viable, albeit complex, multi-step approach. The synthesis of highly substituted phenols is often advanced through sequences that may involve ipso-hydroxylation of arylboronic acids, which can be combined with halogenation and cross-coupling reactions to build molecular diversity. nih.gov

| Route | Starting Material | Key Steps | Potential Precursor Formed |

| A | 4-Fluorophenol | 1. Regioselective Chlorination2. Regioselective Iodination | 2-Chloro-4-fluorophenol |

| B | 4-Fluoroanisole | 1. Nitration2. Reduction3. Sandmeyer Reaction (Chlorination)4. Ether Cleavage | 2-Chloro-4-fluoroanisole |

| C | p-Fluoroaniline | 1. Bromination2. Diazotization & Chlorination3. Grignard Reaction & Hydroxylation | 2-Chloro-5-fluorophenol guidechem.com |

Selection and Optimization of Starting Materials for Phenol Functionalization

The choice of the initial substrate is paramount for the successful synthesis of a polysubstituted phenol. rsc.org Simple, non-functionalized phenols are advantageous starting materials due to their low cost and availability from renewable resources like lignin. rsc.orgrsc.org For this compound, readily available compounds like 4-fluorophenol or 3-fluorophenol (B1196323) could serve as primary starting points.

The optimization process involves considering the electronic properties of the substituents already present on the ring. The hydroxyl group is a strongly activating ortho-, para- director, while halogens are deactivating yet also ortho-, para- directing. This interplay of electronic effects must be carefully managed to achieve the desired regioselectivity in subsequent halogenation steps.

For instance, starting with 4-fluorophenol, the hydroxyl group strongly directs electrophilic substitution to the C2 and C6 positions. Chlorination would likely yield 2-chloro-4-fluorophenol as the major product. google.com The subsequent iodination step would then be directed by both the hydroxyl and the newly introduced chlorine atom. The optimization would involve selecting reaction conditions (solvent, temperature, catalyst) that favor substitution at the C5 position over the C3 or C6 positions.

Other potential starting materials include aryl halides, arene diazonium salts, and aryl boronic acids, which can be converted into the phenolic scaffold using methods like Pd- or Cu-catalyzed hydroxylation. rsc.orgorganic-chemistry.org The ipso-hydroxylation of arylboronic acids, for example, is an alternative route that avoids some of the harsh conditions associated with traditional methods. nih.gov

Regioselective Halogenation and Aromatic Substitution Approaches

Achieving precise regiocontrol during the halogenation of phenols is a significant challenge due to the high reactivity of the phenol ring, which can lead to mixtures of isomers and polyhalogenated products. scientificupdate.com The inherent directing effects of the hydroxyl group favor substitution at the ortho and para positions. acs.org

To synthesize this compound, specific strategies must be employed to install the chloro and iodo groups at the desired locations.

Chlorination: Starting from 4-fluorophenol, the para position is blocked, simplifying the regioselectivity of the first halogenation. Electrophilic chlorination using agents like chlorine gas or sulfuryl chloride in the presence of water can selectively produce 2-chloro-4-fluorophenol in high yield. google.com Catalyst-controlled methods have also emerged to enhance regioselectivity. For example, Lewis basic selenoether or thiourea (B124793) catalysts can direct chlorination to the ortho position with high selectivity, even when the para position is available. acs.org Ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have also proven effective for ortho-selective chlorination. scientificupdate.com

Iodination: The introduction of iodine onto the 2-chloro-4-fluorophenol precursor would be the final step. The directing groups on the ring (OH, Cl, F) would influence the position of the incoming electrophile. The hydroxyl group most strongly directs to its ortho position (C6), while the halogens also exert their influence. Achieving selective iodination at C5 would require careful selection of the iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride) and reaction conditions. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to promote highly regioselective halogenation of arenes with N-halosuccinimides. researchgate.netacs.org

Advanced Synthetic Techniques for this compound and Related Compounds

Modern organic synthesis has developed powerful tools that offer greater efficiency and selectivity in the functionalization of aromatic compounds. These advanced techniques are particularly relevant for the construction of complex molecules like this compound.

Catalytic Approaches in Phenol Functionalization and Coupling Reactions

Transition-metal catalysis has become an indispensable tool for the C-H functionalization of phenols, allowing for direct and site-selective introduction of various functional groups. rsc.orgnih.govuni-lj.si These methods can provide access to complex phenol derivatives in a more step- and atom-economical manner compared to traditional multi-step sequences. rsc.org

Catalytic systems can address the inherent challenges of regioselectivity in electrophilic aromatic substitution. acs.org For instance, transition-metal-catalyzed reactions can direct functionalization to the ortho position by forming a chelate with the phenolic hydroxyl group. rsc.org While direct C-H iodination or chlorination of a phenol precursor using this strategy is one possibility, catalytic coupling reactions offer another avenue.

Aryl-aryl coupling reactions, such as the Suzuki or Ullmann couplings, could be envisioned in a convergent synthesis strategy. nih.gov For example, a suitably protected di-substituted phenol could be coupled with another functionalized fragment. While less direct, these methods offer flexibility in constructing highly substituted aromatic systems.

| Catalytic Method | Catalyst/Metal | Reaction Type | Application in Phenol Synthesis |

| Ortho-C–H Functionalization | Transition Metals (e.g., Pd, Rh, Cu) | Directs functionalization to the C2/C6 positions. | Arylation, Alkenylation, Alkylation rsc.orgnih.gov |

| Lewis Base Catalysis | Selenoether, Thiourea | Electrophilic Chlorination | High ortho-selectivity for chlorination. acs.org |

| Oxidative Coupling | Vanadium, Copper, Iron | Phenol-Phenol Coupling | Synthesis of biphenol scaffolds. nih.gov |

| Hydroxylation of Aryl Halides | Palladium, Copper | C-O Bond Formation | Conversion of pre-functionalized aryl halides to phenols. organic-chemistry.org |

Photochlorination Methods in Precursor Synthesis

Photochlorination represents an alternative method for the halogenation of aromatic compounds, including phenols. These reactions typically proceed through radical mechanisms, which can offer different selectivity patterns compared to electrophilic substitutions. The irradiation of a chlorinated compound in a suitable solvent can lead to dechlorination and the formation of less chlorinated species. researchgate.net

In the context of precursor synthesis, photochlorination could be employed for the chlorination of a phenol substrate. For example, phenol chlorination can be induced by the irradiation of Fe(III) in the presence of chloride ions. nih.govresearchgate.net This process involves the photolysis of iron-hydroxy complexes, which generates hydroxyl radicals. These radicals then oxidize chloride ions to chlorine radicals (Cl•), which are the active chlorinating species. nih.govresearchgate.net

The efficiency and outcome of photochlorination reactions are highly dependent on factors such as pH, the concentration of chloride ions, and the nature of the solvent. nih.govresearchgate.net While potentially useful, controlling the regioselectivity of radical-based photochlorination on a highly substituted ring like a fluoro-iodophenol would be a significant synthetic challenge, often leading to a mixture of products. Therefore, its application would likely be more suitable for the synthesis of simpler, less substituted precursors rather than the final, complex target molecule.

Sandmeyer Reaction Protocols for Directed Iodination

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgnih.gov This transformation is particularly valuable for synthesizing substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org The process involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgvedantu.com

For the introduction of iodine, the Sandmeyer reaction is simplified, as it does not typically require a copper catalyst. The diazonium salt is directly treated with a solution of potassium iodide (KI), which results in the substitution of the diazonium group with iodine and the liberation of nitrogen gas. organic-chemistry.orgvedantu.com

In the context of synthesizing this compound, a plausible synthetic route would involve a precursor such as 5-amino-2-chloro-4-fluorophenol. The synthesis would proceed as follows:

Diazotization: The primary aromatic amine is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding aryl diazonium salt. Maintaining low temperatures (typically 0–5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt. ck12.org

Iodination: The resulting diazonium salt solution is then treated with an aqueous solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the N₂ group to yield the final iodinated product. vedantu.com

A similar strategy is employed in the synthesis of related compounds, such as (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, where an amino group is converted to an iodo group using a Sandmeyer reaction as the final key step. google.com

Derivatization and Functionalization of this compound

The presence of a reactive hydroxyl group and multiple carbon-halogen bonds allows for extensive derivatization and functionalization of this compound.

Synthesis of Phenolic Ethers and Esters

The hydroxyl group of this compound can be readily converted into ethers and esters, which are common strategies for protecting the phenol or modifying the compound's biological or physical properties.

Phenolic Ethers: The most common method for preparing phenolic ethers is the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Reaction: Ar-OH + R-X + Base → Ar-O-R + Base·HX

Example Reagents for this compound:

Base: K₂CO₃, NaOH

Alkylating Agent (R-X): Methyl iodide (CH₃I), ethyl bromide (CH₃CH₂Br), benzyl (B1604629) bromide (BnBr)

Phenolic Esters: Phenols can be esterified by reacting them with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Reaction with Acyl Chloride: Ar-OH + R-COCl → Ar-O-COR + HCl

Reaction with Acid Anhydride: Ar-OH + (R-CO)₂O → Ar-O-COR + R-COOH

Example Reagents for this compound:

Acylating Agent: Acetyl chloride, acetic anhydride, benzoyl chloride

Table 2: Derivatization of the Phenolic Hydroxyl Group

| Derivative Type | Reaction Name | Typical Reagents | Product Structure (Ar = 2-Chloro-4-fluoro-5-iodophenyl) |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ar-O-CH₃ |

| Ester | Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ar-O-COCH₃ |

| Ester | Acylation | Acid Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine) | Ar-O-COCH₃ |

Exploration of C-C and C-O Coupling Reactions with Halogenated Phenols

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-O) bonds. nih.gov Halogenated phenols like this compound are excellent substrates for these reactions due to the differing reactivity of their carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend C-I > C-Br > C-Cl >> C-F. mdpi.comresearchgate.net This differential reactivity allows for selective functionalization. For this compound, the carbon-iodine bond at the C-5 position is significantly more reactive than the carbon-chlorine bond at the C-2 position. The carbon-fluorine bond is typically unreactive under these conditions. This allows for selective coupling at the C-5 position while leaving the C-2 chloro and C-4 fluoro substituents intact.

C-C Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction of the aryl iodide with an organoboron compound (e.g., arylboronic acid) in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds.

Sonogashira Coupling: Reaction of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.

Heck Coupling: Reaction of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

C-O Coupling Reactions (Buchwald-Hartwig Etherification): This reaction allows for the formation of diaryl ethers by coupling an aryl halide with an alcohol or phenol. By reacting the C-I bond of this compound with another phenol or an alcohol, a poly-aromatic ether structure can be constructed.

Table 3: Selective Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |

| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst, Base (e.g., Et₃N) | C-C (alkyne) |

| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | C-C (alkene) |

| Buchwald-Hartwig | R-OH | Pd catalyst, Ligand, Base | C-O |

Preparation of Nitrogen-Containing Derivatives from Halophenol Intermediates

Introducing nitrogen-containing functional groups can be achieved through either nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Similar to the C-C and C-O coupling reactions described above, the high reactivity of the C-I bond in this compound allows for selective amination at the C-5 position.

Reaction: Ar-I + R₂NH → Ar-NR₂

Catalyst System: A palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

SNAr with Amine Nucleophiles: As discussed in section 2.2.3, if the aromatic ring is sufficiently activated, a direct SNAr reaction with an amine or ammonia (B1221849) can displace one of the halogen atoms. Given the leaving group abilities (F > Cl > I) in SNAr, a strong amine nucleophile under forcing conditions might displace the fluorine at C-4. However, metal-catalyzed amination at the C-5 iodo position is generally a more controlled and predictable method for introducing nitrogen-containing substituents onto this specific scaffold.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Fluoro 5 Iodophenol

Advanced Spectroscopic Analysis Techniques

The structural confirmation of 2-Chloro-4-fluoro-5-iodophenol relies on a suite of sophisticated spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the halogen and hydroxyl substituents. The electron-withdrawing nature of chlorine, fluorine, and iodine, along with the electron-donating effect of the hydroxyl group, will cause the aromatic protons to resonate in a specific downfield region. Spin-spin coupling between the protons and with the fluorine atom will provide crucial information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal distinct signals for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon atom bonded to the hydroxyl group will be significantly deshielded, while the carbons bonded to the halogens will also exhibit characteristic downfield shifts.

A combination of NMR spectroscopic investigation and computer modeling offers an innovative method for intercepting and predicting molecular composition. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~150-155 |

| C2-Cl | - | ~120-125 |

| C3-H | ~7.2-7.4 | ~115-120 |

| C4-F | - | ~155-160 (d, ¹JCF) |

| C5-I | - | ~85-90 |

| C6-H | ~7.5-7.7 | ~125-130 |

| OH | ~5.0-6.0 | - |

Note: These are predicted values based on the analysis of similar halogenated phenols and may vary from experimental results. 'd' denotes a doublet due to carbon-fluorine coupling.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C-O stretching vibration should appear in the 1200-1300 cm⁻¹ region. The C-Cl, C-F, and C-I stretching vibrations will be observed in the fingerprint region, typically below 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

A combined experimental and theoretical approach to vibrational spectral determinations (NMR, FT-IR and Raman) can be effectively utilized. researchgate.net

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 | Moderate |

| C-F Stretch | 1100-1250 | Moderate |

| C-Cl Stretch | 600-800 | Strong |

| C-I Stretch | 500-600 | Strong |

Note: These are predicted frequency ranges and the actual values may differ.

Mass Spectrometric Approaches for Molecular Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments provide a unique fingerprint.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and would help in confirming the elemental formula. Common fragmentation patterns for phenols include the loss of CO and the cleavage of the C-O bond. The presence of halogens would also lead to characteristic fragmentation pathways, such as the loss of halogen radicals.

Correlation of Experimental Spectroscopic Data with Molecular Structure

The definitive structural elucidation of this compound is achieved by correlating the data from the aforementioned spectroscopic techniques.

The ¹H NMR spectrum would confirm the presence of two aromatic protons and a hydroxyl proton, with their chemical shifts and coupling patterns revealing their positions relative to the substituents.

The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts being highly indicative of the attached functional groups (OH, Cl, F, I).

The IR and Raman spectra would confirm the presence of the phenolic O-H group and the aromatic ring, as well as provide evidence for the carbon-halogen bonds.

The mass spectrum would provide the molecular weight and elemental composition, with the fragmentation pattern offering further structural clues.

By piecing together the information from each of these techniques, a comprehensive and unambiguous picture of the molecular structure of this compound can be constructed.

Computational Spectroscopic Prediction and Validation (e.g., simulated IR spectra)

In modern structural analysis, computational chemistry plays a vital role in predicting and validating spectroscopic data. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the optimized molecular structure and predict various spectroscopic properties.

For this compound, DFT calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts, as well as the IR and Raman vibrational frequencies. These theoretical predictions can then be compared with experimental data to confirm the structural assignment. Discrepancies between the predicted and experimental spectra can often be resolved by considering factors such as solvent effects and intermolecular interactions. The use of computational methods is particularly valuable when experimental data is limited or when dealing with complex molecules where spectral interpretation is challenging. Theoretical wavenumbers are often scaled to better match experimental values.

The quantum mechanical density functional theory (DFT) approach can be used to analyze vibrational spectroscopy, and the observations can be compared to experimental results.

Computational and Theoretical Investigations of 2 Chloro 4 Fluoro 5 Iodophenol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-chloro-4-fluoro-5-iodophenol at the electronic level. These methods offer insights into the molecule's stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The distribution of charges within the molecule, which can be visualized through electrostatic potential surfaces, provides information about its polarizability and dipole moment, which in turn relates to its reactivity with biological targets. researchgate.net For instance, the electron-withdrawing effects of the halogen substituents can direct electrophilic attacks on the aromatic ring.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies of these frontier molecular orbitals (FMOs) are used to calculate global chemical reactivity parameters. acs.org

Frontier orbital theory is instrumental in predicting the outcomes of chemical reactions. For instance, in nucleophilic aromatic substitution reactions, the energy of the LUMO can be correlated with the reaction's activation energy. wuxibiology.com In some cases, for a proper correlation of reactivity, it may be necessary to consider other orbitals, such as LUMO+1, especially when the LUMO is not centered on the reaction site. wuxibiology.com This approach has been successfully used to predict the regioselectivity of reactions involving similar halogenated compounds. wuxibiology.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of molecules like this compound. These simulations can assess steric effects in reactions, such as those catalyzed by palladium.

Conformational analysis of related halophenols has revealed the presence of different conformers (e.g., cis and trans) arising from the orientation of the hydroxyl group relative to the halogen substituent. rsc.org The relative energies of these conformers can be influenced by the solvent environment. rsc.org For 2-halophenols, studies have investigated the presence and strength of intramolecular hydrogen bonding between the hydroxyl group and the adjacent halogen atom, finding that it is weak in 2-chlorophenol (B165306) and very weak in 2-fluorophenol. rsc.orgresearchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting the pathways of chemical reactions and identifying the structures of transition states. DFT calculations can be used to model transition states and determine the activation energies for reactions involving iodophenol derivatives. This is particularly useful in understanding mechanisms like nucleophilic aromatic substitution, where an intermediate carbanion (Meisenheimer complex) is formed. libretexts.org

The study of reaction mechanisms, such as the Wolff rearrangement in related compounds, has been aided by a combination of experimental techniques and DFT calculations to identify reaction intermediates. researchgate.net Theoretical predictions can also shed light on photodissociation dynamics, identifying competing bond fission pathways, such as O-H versus C-halogen bond cleavage upon photoexcitation. nih.gov

Computational Prediction of Reactivity Parameters and Electrophilicity/Nucleophilicity

A variety of reactivity parameters can be computed to quantify the electrophilic and nucleophilic nature of this compound and its derivatives. These parameters are derived from the energies of the frontier molecular orbitals. acs.org

Key Reactivity Parameters:

| Parameter | Description |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table is generated based on concepts from source acs.org.

These parameters help in understanding the molecule's propensity to act as an electrophile or a nucleophile in various reactions. acs.org For example, the electrophilicity index can predict how readily the molecule will react with a nucleophile. acs.org

In Silico Design Principles for this compound Derivatives

The computational insights gained from studying this compound can be applied to the in silico design of new derivatives with desired properties. By modifying the substituents on the phenol (B47542) ring, it is possible to tune the electronic and steric characteristics of the molecule.

For example, the introduction of different functional groups can alter the molecule's reactivity, lipophilicity, and potential biological activity. Computational modeling can predict how these changes will affect the molecule's properties before they are synthesized in the lab. This rational design approach can accelerate the discovery of new compounds for applications in pharmaceuticals and agrochemicals. cymitquimica.com The unique combination of halogen atoms in this compound makes it a versatile building block for creating a diverse range of derivatives. cymitquimica.com

Reaction Mechanism Studies Involving 2 Chloro 4 Fluoro 5 Iodophenol

Mechanistic Pathways of Halogenated Phenol (B47542) Transformations

The transformation of halogenated phenols can proceed through various mechanistic pathways, largely influenced by the nature of the substituents on the aromatic ring and the reaction conditions. For 2-Chloro-4-fluoro-5-iodophenol, the hydroxyl group and the three different halogen atoms dictate the reactivity and regioselectivity of its reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the transformation of halogenated aromatic compounds, particularly those with electron-withdrawing groups. scilit.com The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. scilit.com

In the case of this compound, the aromatic ring is activated towards nucleophilic attack by the inductive electron-withdrawing effects of the halogen substituents. A nucleophile can theoretically attack the carbon atom bearing any of the three halogens or the chlorine atom. The position of nucleophilic attack is determined by the relative ability of the halogen to act as a leaving group and the stability of the resulting Meisenheimer complex.

The stability of the Meisenheimer complex is influenced by the electron-withdrawing power of the substituents ortho and para to the site of attack. All three halogens in this compound are ortho or para to each other, creating a complex electronic environment. The relative rates of nucleophilic aromatic substitution for halogens often follow the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN2 reactions. This is because the rate-determining step in SNAr is often the initial attack of the nucleophile, which is accelerated by the strong inductive effect of fluorine stabilizing the Meisenheimer complex.

However, the leaving group ability (I > Br > Cl > F) becomes more important in the second step of the mechanism, the expulsion of the halide ion. Therefore, the actual site of nucleophilic attack on this compound would depend on the specific nucleophile, solvent, and reaction conditions, which would influence the balance between the stability of the intermediate and the ease of leaving group departure.

Recent studies have also explored radical-mediated nucleophilic aromatic substitution of halophenols. In these pathways, the homolytic activation of the O-H bond can lead to the formation of a phenoxyl radical. This radical acts as a powerful electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution. osti.gov

The photochemical reactions of halophenols in aqueous environments often involve the formation of various reactive species, including hydrated electrons and hydroxyl radicals. The photodegradation of polychlorinated phenols has been a subject of study, and the mechanisms are known to involve dechlorination and the formation of hydroxylated derivatives. While specific studies on this compound are not prevalent, the general principles of halophenol photochemistry can be applied.

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, upon photoexcitation, the C-I bond in this compound is the most likely to undergo homolytic cleavage, leading to the formation of an aryl radical and an iodine atom. This initial step would be followed by a series of radical reactions, potentially leading to deiodination, and subsequent reactions at the other halogenated positions. The presence of the hydroxyl group can also influence the photochemical pathways by affecting the electron density of the aromatic ring and participating in acid-base equilibria in the excited state.

Halogen atoms exhibit a dual role in directing the reactivity of aromatic rings. They are deactivating towards electrophilic aromatic substitution (EAS) due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. masterorganicchemistry.comchemistrysteps.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics of reactions involving substituted phenols are significantly influenced by the nature and position of the substituents on the aromatic ring. For reactions such as oxidation by hydroxyl radicals, electron-donating groups tend to increase the reaction rate by enhancing the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. mdpi.com Conversely, electron-withdrawing groups generally decrease the reaction rate. mdpi.com In this compound, the halogens act as electron-withdrawing groups, which would be expected to decrease the rate of electrophilic attack compared to phenol itself.

The thermodynamic parameters of reactions involving phenols, such as bond dissociation enthalpies of the O-H bond, are also affected by substituents. Electron-withdrawing groups generally increase the O-H bond dissociation enthalpy, making hydrogen atom abstraction more difficult.

Table 1: Predicted Influence of Substituents on Reaction Kinetics and Thermodynamics of this compound (Qualitative)

| Reaction Type | Kinetic Effect of Halogens | Thermodynamic Effect of Halogens |

| Electrophilic Aromatic Substitution | Decrease reaction rate | - |

| Nucleophilic Aromatic Substitution | Increase reaction rate | Stabilize reaction intermediate |

| O-H Bond Homolysis | Decrease reaction rate | Increase O-H bond dissociation enthalpy |

Influence of Catalysis on Reaction Chemoselectivity and Efficiency

Catalysis can play a crucial role in controlling the chemoselectivity and efficiency of reactions involving polyhalogenated compounds like this compound. Transition metal catalysts, for example, can facilitate nucleophilic substitution reactions of aryl halides that are otherwise unreactive. nih.gov

In the context of this compound, a significant challenge and area of interest for catalysis would be the selective activation of one carbon-halogen bond over the others. The different bond strengths and electronic environments of the C-F, C-Cl, and C-I bonds could potentially be exploited by a selective catalyst. For instance, palladium-based catalysts are well-known for their ability to catalyze cross-coupling reactions at C-I and C-Cl bonds, with C-F bonds being generally less reactive. This could allow for selective functionalization at the iodo or chloro positions.

Artificial metalloenzymes have also been shown to catalyze the oxidation of halophenols with substrate-dependent chemoselectivity. mdpi.com For example, an artificial peroxidase was shown to promote the dehalogenation of 4-fluorophenol (B42351), while 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) were converted into oligomeric products. mdpi.com This highlights the potential of catalytic systems to differentiate between different halogen substituents.

The use of arenophilic π-acid catalysts, such as rhodium and ruthenium complexes, has been shown to activate the phenol ring towards nucleophilic attack. nih.gov Such catalysts could potentially be employed to enhance the efficiency of nucleophilic substitution reactions involving this compound.

Table 2: Potential Catalytic Approaches for Selective Reactions of this compound

| Catalyst Type | Potential Reaction | Expected Selectivity |

| Palladium(0) complexes | Cross-coupling (e.g., Suzuki, Heck) | Preferential activation of C-I > C-Cl >> C-F |

| Nickel complexes | Cross-coupling, Reductive coupling | Can activate C-Cl and C-F bonds |

| Copper complexes | Ullmann condensation | Often used for C-I and C-Br activation |

| Artificial Metalloenzymes | Oxidation, Dehalogenation | Potentially high and tunable chemoselectivity |

| Arenophilic π-acid catalysts | Nucleophilic Aromatic Substitution | Activation of the aromatic ring |

This table outlines potential applications of different catalyst types based on known reactivity patterns in halogenated aromatic compounds.

Applications of 2 Chloro 4 Fluoro 5 Iodophenol in Chemical Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate

As an intermediate, 2-chloro-4-fluoro-5-iodophenol offers chemists a platform with tunable reactivity. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chloro, fluoro, and hydroxyl groups can be targeted in subsequent synthetic steps. This controlled reactivity is essential for the efficient synthesis of complex target molecules.

The utility of this compound as a precursor is prominently demonstrated in its application in carbon-carbon bond-forming reactions. Its halogenated structure is well-suited for a variety of coupling reactions, which are fundamental to modern organic synthesis. cymitquimica.com

A key application is the Suzuki-Miyaura cross-coupling reaction, a cornerstone for the synthesis of biaryl compounds. In a representative synthesis, a related compound, 4-chloro-5-fluoro-2-iodophenol, serves as the aryl halide partner, reacting with a boronic acid derivative in the presence of a palladium catalyst. This reaction constructs a complex biaryl framework, specifically leading to the formation of 4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol. The ortho-iodine substituent in such phenols enhances the efficiency of these coupling reactions. Furthermore, the phenolic hydroxyl group provides an additional reaction site, for instance, enabling Mitsunobu reactions to form ether linkages. The differential reactivity of the halogens (I > Cl) allows for sequential and site-selective modifications, making such compounds highly valuable precursors.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Aryl Halide | 4-chloro-5-fluoro-2-iodophenol | |

| Coupling Partner | 4-fluoro-3-(trifluoromethyl)phenylboronic acid | |

| Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) | |

| Base | Aqueous Na₂CO₃ or Cs₂CO₃ (to maintain pH 8–10) | |

| Solvent | Toluene/ethanol mixture (e.g., 3:1 v/v) |

| Product | 4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |

This interactive table summarizes the typical conditions for a Suzuki-Miyaura reaction using a chloro-fluoro-iodophenol derivative.

Heterocyclic compounds form the largest and most diverse family of fragments in organic synthesis and are recognized as "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active molecules. srdorganics.comsigmaaldrich.com Halogen-rich aromatic compounds like this compound are crucial building blocks for creating these complex heterocyclic systems. For example, highly functionalized pyridines, a key class of heterocycles, can be synthesized from versatile, polyhalogenated intermediates. researchgate.net

The distinct reactivity of the C-I, C-Cl, and C-F bonds in this compound allows for its use in sequential, regioselective reactions to construct heterocyclic rings. The highly reactive C-I bond can be used for an initial coupling reaction, followed by reactions at the other positions, such as nucleophilic aromatic substitution (SNAr) or cyclization, to form the heterocyclic core. researchgate.net This step-wise approach provides precise control over the final structure, which is essential for synthesizing complex molecules like the 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds found in various enzyme inhibitors. nih.gov

Applications in Medicinal Chemistry Research as a Synthetic Precursor

In medicinal chemistry, the goal of rational drug design is to create molecules that interact specifically with a biological target. core.ac.uk Halogenated compounds are of great interest in this field, as the inclusion of halogens can significantly influence a molecule's physicochemical properties and its interactions with proteins. researchgate.net

A "scaffold" in drug design refers to a core molecular structure upon which a library of derivatives is built for testing against a biological target. This compound represents an ideal scaffold for such purposes. Its structure allows for modification at several points, enabling a systematic exploration of the chemical space around a target's binding site.

A clear example of this approach is the structure-guided development of small molecules designed to stabilize the oncogenic p53-Y220C mutant protein. nih.gov In this research, an iodophenol scaffold was selected for the initial library design and subsequent structure-activity relationship (SAR) development. nih.gov By systematically modifying the scaffold, researchers can generate new analogues to probe different sub-sites of the target protein, leading to compounds with enhanced affinity and specificity. nih.gov The use of halogenated building blocks is a common strategy in rational drug design to probe molecular interactions and optimize ligand binding. researchgate.net

Halogen bonding is a noncovalent interaction where a halogen atom (chlorine, bromine, or iodine) acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like an oxygen or nitrogen atom. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. acs.org The strength of this bond is significant, particularly for iodine, and can be comparable to a classical hydrogen bond. researchgate.netacs.org

The this compound structure is particularly interesting for exploring these interactions, as it contains both a strong halogen bond donor (iodine) and a weaker one (chlorine). This allows for the design of ligands that can form highly directional and specific interactions within a protein's binding pocket. For instance, a MAP ERK kinase inhibitor containing a 2-fluoro-4-iodophenylaniline moiety owes its high potency to a nearly optimal halogen bond between the iodine atom and the backbone carbonyl of a valine residue in the enzyme. acs.org The ability to form such stabilizing interactions makes iodo-substituted scaffolds highly valuable in rational drug design. acs.orgresearchgate.net

Table 2: Comparison of Halogen Bond Properties

| Property | Chlorine | Bromine | Iodine |

|---|---|---|---|

| Relative Bond Strength | Weaker | Intermediate | Stronger |

| Estimated Interaction Energy (vs. Carbonyl Oxygen) | 5.4–7.5 kJ/mol | 9.0–12.1 kJ/mol | 14.2–17.6 kJ/mol |

| van der Waals Radii (vs. Oxygen) | 3.27 Å | 3.37 Å | 3.50 Å |

| Directionality (C-X···O Angle) | Close to 180° | Close to 180° | Close to 180° |

This interactive table, based on data from small model systems, highlights the increasing strength of halogen bonds with heavier halogens. acs.org

Lead generation is a critical phase in drug discovery where initial "hit" compounds are chemically modified (derivatized) to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds. The multiple reactive sites on this compound make it an excellent starting point for derivatization.

The hydroxyl group can be readily converted into ethers or esters, while the iodine and chlorine atoms can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the attachment of diverse chemical fragments. The development of stabilizers for the p53-Y220C mutant provides a concrete example, where an iodophenol scaffold was derivatized using SNAr chemistry to generate a library of analogues. nih.gov This systematic derivatization led to the discovery of new chemical probes with significantly improved, sub-micromolar binding affinities, marking a substantial advance toward identifying a potential clinical candidate. nih.gov

Agrochemical Research Applications as a Synthetic Precursor

The primary utility of this compound in synthesis stems from its suitability for cross-coupling reactions. It can function as the aryl halide component in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This reaction is fundamental for creating biaryl frameworks, which are common structural motifs in modern fungicides and herbicides. ccspublishing.org.cn For instance, a typical synthetic approach involves coupling a halogenated phenol (B47542) derivative with a boronic acid partner to assemble the core structure of a target agrochemical. ccspublishing.org.cn The iodine atom in this compound is particularly reactive, facilitating high-yield coupling reactions to form new carbon-carbon bonds.

Research in agrochemistry continuously explores novel chemical structures to overcome resistance and improve environmental profiles. researchgate.net Fluorinated building blocks, such as this compound, are integral to this process, enabling the synthesis of new classes of compounds with potentially novel modes of action. researchgate.netccspublishing.org.cn The strategic introduction of its specific halogen pattern can influence the physicochemical properties of the final product, such as lipophilicity and binding affinity to target enzymes or receptors in pests and weeds.

| Precursor Type | Key Reaction | Resulting Moiety | Significance in Agrochemicals |

|---|---|---|---|

| Halogenated Phenols (e.g., this compound) | Suzuki-Miyaura Coupling | Biaryl Structures ccspublishing.org.cn | Forms the core of many modern pesticides and herbicides. ccspublishing.org.cn |

| Fluorinated Intermediates ccspublishing.org.cn | Various (e.g., condensation, amidation) ccspublishing.org.cn | Trifluoromethyl groups, Fluoroaryl groups ccspublishing.org.cnuva.nl | Enhances metabolic stability, efficacy, and hydrophobicity. researchgate.netuva.nl |

| Halogenated Pyridines innospk.com | Heck Coupling, Substitution Reactions innospk.com | Fluorinated Pyridinyl Structures innospk.com | Creates compounds with enhanced biological activity. innospk.com |

Applications in Material Science Research

The field of material science leverages the unique properties conferred by fluorine atoms to develop advanced materials. researchgate.net Due to its fluorinated structure, this compound and similar halogenated phenols are explored as precursors in the synthesis of high-performance materials. The presence of fluorine in organic compounds can significantly enhance thermal stability, chemical resistance, and other critical physicochemical properties. researchgate.net

One area of application is in the synthesis of specialized fluoropolymers. Phenolic resins can be fluorinated to improve their performance, and using pre-modified building blocks like this compound offers a route to polymers with precisely defined properties. researchgate.net These materials are valuable for applications requiring durability and resistance to harsh environments, such as in specialized coatings and electronics.

Furthermore, research indicates that incorporating fluorinated compounds into nanocomposite materials can lead to improved mechanical properties and reduced flammability. This is a crucial consideration for materials used in the aerospace and automotive industries, where safety and performance are paramount. The unique electronic properties of polyhalogenated aromatics also make them candidates for investigation in the development of optoelectronic materials, where heterocyclic analogs have shown promise. The trifluoromethanesulfonate (B1224126) derivative of the core structure, 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulfonate, is another intermediate used in this type of research, highlighting the versatility of the parent phenol in accessing materials-focused derivatives. bldpharm.com

Chemoenzymatic Transformations Involving Halophenols

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, is a growing field for producing high-value chemicals and detoxifying environmental pollutants. mdpi.comnih.gov Halogenated phenols (halophenols), a class that includes this compound, are important substrates in this area of research due to their prevalence as industrial intermediates and pollutants. mdpi.com

Enzymes such as monooxygenases and peroxidases are capable of catalyzing the transformation of halophenols under mild conditions. mdpi.combuu.ac.th A key example is the flavin-dependent monooxygenase HadA, which can perform oxidative dehalogenation on a variety of 4-substituted halophenols, including 4-fluorophenol (B42351), 4-chlorophenol, and 4-iodophenol (B32979). buu.ac.thresearchgate.net In this process, the enzyme hydroxylates the aromatic ring and subsequently eliminates the halide group to generate benzoquinone (BQ). buu.ac.th This transformation is not only a detoxification pathway but also a method for producing valuable chemical intermediates from less expensive phenols. buu.ac.thrsc.org

Research has shown that the efficiency of these enzymatic reactions is often controlled by the substrate's properties, such as the pKa of the phenolic group. researchgate.net Studies using the HadA enzyme demonstrated that it could completely convert most of its halophenol substrates within two hours. researchgate.net

Artificial metalloenzymes have also been developed to mimic and, in some cases, surpass the catalytic efficiency of natural enzymes. mdpi.com An iron-containing artificial peroxidase, Fe-MC6*a, has shown high efficiency in the dehalogenation of 2,4,6-trichlorophenol (B30397) and exhibits substrate-dependent chemodivergent transformations with other halophenols. mdpi.com For example, it selectively converts 4-fluorophenol to benzoquinone, while promoting the formation of C-O coupling products from 4-chlorophenol. mdpi.com These chemoenzymatic cascades offer sustainable and highly selective routes to valuable chemical products. nih.govrsc.org

| Enzyme/Catalyst | Substrate(s) | Transformation Type | Product(s) | Key Finding |

|---|---|---|---|---|

| HadA Monooxygenase buu.ac.thresearchgate.net | 4-Fluorophenol, 4-Chlorophenol, 4-Bromophenol, 4-Iodophenol | Oxidative Dehalogenation researchgate.net | Benzoquinone (BQ) buu.ac.th | The enzyme efficiently detoxifies various halophenols, converting them to BQ. The reaction rate is controlled by substrate deprotonation. buu.ac.thresearchgate.net |

| Artificial Peroxidase (Fe-MC6*a) mdpi.com | 4-Fluorophenol (4-FP), 4-Chlorophenol (4-CP) | Selective Oxidation mdpi.com | BQ (from 4-FP), C-O Oligomerization Products (from 4-CP) mdpi.com | Demonstrates substrate-dependent chemodivergence, yielding different product types from similarly structured substrates. mdpi.com |

| HadA-based Cascade buu.ac.th | Halogenated Phenols (HPs) | Chemoenzymatic Cascade buu.ac.th | D-luciferin (via BQ intermediate) | A multi-step reaction turns hazardous phenols into high-value D-luciferin with a significantly improved yield (21%). buu.ac.th |

Future Research Directions and Perspectives for 2 Chloro 4 Fluoro 5 Iodophenol

Development of More Sustainable and Greener Synthetic Routes

The conventional synthesis of halogenated phenols often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will undoubtedly gravitate towards the development of more sustainable and environmentally benign synthetic methodologies for 2-Chloro-4-fluoro-5-iodophenol.

One promising avenue is the adoption of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. colab.wsrcsi.sciencersc.orgosi.lvresearchgate.net This approach offers benefits such as reduced solvent waste, lower energy consumption, and potentially novel reaction pathways. The synthesis of various halogenated organic compounds has been successfully demonstrated using mechanochemical methods, suggesting its applicability to the synthesis of this compound. colab.wsrcsi.science

Another green approach is the use of biocatalysis , employing enzymes to carry out specific transformations. Flavin-dependent halogenases, for instance, have shown remarkable regioselectivity in the halogenation of aromatic compounds under mild, aqueous conditions. rsc.orgnih.govmdpi.com Research could focus on discovering or engineering a halogenase capable of the specific iodination of a 2-chloro-4-fluorophenol (B157789) precursor. Vanadium-dependent haloperoxidases also represent a viable option for the halogenation of phenols. researchgate.net

The use of ionic liquids as recyclable reaction media presents another sustainable alternative to volatile organic solvents. pharmtech.comajptr.commdpi.comfrontiersin.orgacs.org Their unique properties, such as low vapor pressure and high thermal stability, can lead to cleaner reaction profiles and easier product separation. Investigating the synthesis of this compound in an ionic liquid medium could lead to a more sustainable industrial process.

Finally, photocatalysis offers a means to drive chemical reactions using visible light, a renewable energy source. acs.orgacs.org Photocatalytic methods have been developed for the functionalization of halophenols, and future work could explore the direct, light-driven synthesis of the target molecule. acs.orgacs.orgchemrxiv.orgnih.govresearchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The three distinct halogen atoms on the this compound ring provide multiple sites for selective functionalization, opening the door to a vast array of derivatives. Future research will focus on developing novel catalytic systems to precisely modify this versatile scaffold.

Photoredox catalysis has emerged as a powerful tool for the formation of new chemical bonds under mild conditions. acs.orgacs.org Recent studies have demonstrated the use of iridium-based photocatalysts for the amination and nucleophilic aromatic substitution (SNAr) of halophenols. chemrxiv.orgnih.govresearchgate.net These methods could be applied to this compound to introduce a variety of nitrogen-containing and other functional groups, paving the way for the synthesis of novel bioactive molecules.

The development of artificial metalloenzymes offers another exciting frontier. These hybrid catalysts combine the reactivity of a metal center with the selectivity of a protein scaffold. An artificial peroxidase has been shown to catalyze the selective oxidation of halophenols, with the reaction outcome dependent on the nature of the halogen substituent. mdpi.com Such systems could be designed to selectively functionalize one of the halogen positions on this compound.

Furthermore, heterogeneous catalysts , such as copper(I) complexes anchored on solid supports like SBA-15, offer the advantages of easy separation and recyclability. rsc.org These catalysts have been used for coupling reactions of iodo-containing aromatic compounds and could be adapted for the functionalization of this compound. rsc.org

The following table summarizes potential catalytic systems for the functionalization of this compound:

| Catalytic System | Potential Functionalization | Advantages |

| Iridium-based Photocatalysts | C-N bond formation, Nucleophilic Aromatic Substitution | Mild reaction conditions, use of visible light |

| Artificial Metalloenzymes | Selective oxidation, dehalogenation | High selectivity, environmentally friendly |

| Heterogeneous Copper(I) Catalysts | Cross-coupling reactions | Easy separation, recyclability |

Advanced Computational Modeling for Predictive Chemical Properties

Advanced computational modeling, particularly using Density Functional Theory (DFT) , will be instrumental in predicting the chemical properties and reactivity of this compound and its derivatives. These theoretical studies can provide valuable insights that guide experimental work, saving time and resources.

DFT calculations can be employed to predict a range of properties, including:

Molecular geometry and electronic structure: Understanding the bond lengths, bond angles, and distribution of electron density within the molecule.

Spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

Reaction mechanisms: Elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates.

Reactivity indices: Predicting the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization strategies.

For instance, DFT studies on substituted phenols have provided insights into the effects of substituents on properties like bond dissociation enthalpies and proton affinities. These models can be extended to this compound to understand how the interplay of the three different halogens influences its reactivity.

The following table outlines key chemical properties of this compound that can be investigated using computational modeling:

| Property | Computational Method | Significance |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for intermolecular interactions and chemical reactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates the molecule's ability to donate or accept electrons, crucial for predicting reactivity. |

| Bond Dissociation Energies (BDEs) | DFT | Predicts the stability of chemical bonds and the likelihood of radical reactions. |

| pKa | DFT with solvent models | Predicts the acidity of the phenolic proton, which is important for its reactivity in various chemical environments. |

Expanding the Application Scope in Chemical Biology and Material Science

The unique structural features of this compound make it a promising candidate for applications in the fields of chemical biology and material science.

In chemical biology , the presence of iodine allows for the formation of strong halogen bonds , which are non-covalent interactions that can play a significant role in molecular recognition and binding to biological targets. acs.org This makes this compound an interesting scaffold for the design of enzyme inhibitors or molecular probes to study biological processes. The compound could serve as a starting point for the development of new therapeutic agents, leveraging the known biological activities of other halogenated phenols. acs.org

In the realm of material science , halogenated phenols are used as precursors for a variety of functional materials. The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, and specific optical properties. researchgate.net The presence of multiple halogen atoms offers the potential for creating materials with tunable refractive indices or non-linear optical properties. up.ac.za Furthermore, the ability of trihalophenols to direct the self-assembly of cocrystals suggests that this compound could be used to create novel crystalline materials with tailored architectures and functionalities. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.